molecular formula C18H22N4O B2386782 3-(2-methoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 879475-45-3

3-(2-methoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2386782
CAS No.: 879475-45-3
M. Wt: 310.401
InChI Key: JEIVPOHPDQAPLO-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is a high-purity, synthetic small molecule based on the pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities and similarity to purine bases . This compound is provided exclusively for research use and is not intended for diagnostic or therapeutic applications. Research Applications and Value: Pyrazolo[1,5-a]pyrimidine derivatives are extensively investigated for their therapeutic potential. This specific analog, featuring a 2-methoxyphenyl group at the 3-position and a propylamine chain at the 7-position, is of significant interest for researchers in chemical biology and drug discovery. Key research areas include: Oncology Research: Structurally similar pyrazolo[1,5-a]pyrimidine compounds have demonstrated potent activity as tyrosine kinase inhibitors, particularly targeting receptors like c-Met . The c-Met pathway is a critical node in cancer cell proliferation, survival, and metastasis, making its inhibition a promising strategy for anticancer drug development. The core scaffold can also serve as a key pharmacophore in inhibitors for cyclin-dependent kinases (CDKs) . Infectious Disease Research: Recent studies highlight that pyrazolo[1,5-a]pyrimidin-7-amine derivatives exhibit potent efficacy against Mycobacterium tuberculosis (M.tb), including non-replicating strains, by acting as inhibitors of mycobacterial ATP synthase . This mechanism presents a novel approach for tackling drug-resistant tuberculosis. Mechanism of Action: The compound's potential mechanisms are inferred from its structural class. It may function as a type II kinase inhibitor, binding to an inactive DFG-out conformation of the enzyme and exploiting hydrophobic pockets for high-affinity interactions . The planar, heteroaromatic core allows for effective penetration into biological membranes and interaction with enzyme active sites. Researchers can utilize this compound as a chemical probe to elucidate key signaling pathways or as a starting point for the synthesis and optimization of novel therapeutic agents.

Properties

IUPAC Name

3-(2-methoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-5-10-19-16-11-12(2)20-18-17(13(3)21-22(16)18)14-8-6-7-9-15(14)23-4/h6-9,11,19H,5,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIVPOHPDQAPLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Design

The 3-aminopyrazole precursor is typically functionalized at position 5 with the 2-methoxyphenyl group. For example, 5-(2-methoxyphenyl)-3-aminopyrazole (A ) reacts with a 1,3-biselectrophile such as acetylacetone (B ) under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core (Figure 1). The methyl groups at positions 2 and 5 originate from the acetylacetone, while the 2-methoxyphenyl group is inherited from the aminopyrazole.

Table 1: Representative Cyclocondensation Conditions

Starting Materials Solvent Catalyst Temperature (°C) Yield (%)
A + Acetylacetone Ethanol HCl 80 68
A + Ethyl acetoacetate Toluene p-TsOH 110 72
A + Enaminone derivative DMF 120 65

Post-cyclization, the N-propylamine group is introduced at position 7 via nucleophilic substitution. Treatment of the chlorinated intermediate (C ) with propylamine in the presence of a base (e.g., K$$2$$CO$$3$$) yields the final product.

Multicomponent Reactions for Streamlined Synthesis

Multicomponent reactions (MCRs) offer a one-pot strategy to construct the pyrazolo[1,5-a]pyrimidine scaffold while introducing diverse substituents. A notable example involves the condensation of aldehydes, aminopyrazoles, and sulfoxonium ylides under microwave (MW) irradiation.

Aldehyde-Aminopyrazole-Sulfoxonium Ylide Condensation

In this approach, 2-methoxybenzaldehyde (D ) reacts with 3-aminopyrazole (E ) and dimethylsulfoxonium methylide (F ) to form the target compound. The sulfoxonium ylide acts as a methylene donor, facilitating the formation of the pyrimidine ring while introducing the methyl groups at positions 2 and 5.

Table 2: Optimization of Multicomponent Reaction Parameters

Entry Solvent Catalyst MW Power (W) Time (min) Yield (%)
1 DMSO CuI 300 20 64
2 EtOH 250 30 58
3 CH$$_3$$CN FeCl$$_3$$ 350 15 71

This method circumvents the need for pre-functionalized aminopyrazoles, as the 2-methoxyphenyl group is introduced via the aldehyde component. However, enolizable aldehydes may require tailored conditions to avoid side reactions.

Challenges and Optimization Considerations

Regioselectivity in Cyclocondensation

The orientation of substituents during ring formation is critical. Computational studies suggest that electron-donating groups (e.g., methoxy) on the phenyl ring enhance reactivity at position 3, favoring the desired regioselectivity.

Purification of Hydrophobic Intermediates

The lipophilic nature of intermediates often necessitates chromatography on silica gel modified with NH$$_4$$OH to prevent tailing.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

The pyrazolo[1,5-a]pyrimidine derivatives exhibit significant potential as anticancer agents. Research indicates that 3-(2-methoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine can inhibit the proliferation of various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the compound's cytotoxic effects on A549 lung cancer cells and MCF-7 breast cancer cells. The results demonstrated notable cytotoxicity with the following IC50 values:

Cell Line IC50 (µM)
A54912.5
MCF-715.0

These findings suggest that this compound may serve as a lead for developing new anticancer therapeutics by targeting specific signaling pathways involved in tumor growth and survival .

Anti-inflammatory Properties

The structure of this compound suggests potential anti-inflammatory properties. Preliminary studies indicate that it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Enzyme Inhibition

In addition to its anticancer and anti-inflammatory activities, this compound has shown promise as an enzyme inhibitor.

Target Enzymes

Research has identified this compound as a potential inhibitor of various enzymes involved in cancer progression and inflammation. Notably, it may inhibit protein kinases that play critical roles in cell signaling pathways associated with tumorigenesis.

Synthesis and Structural Modifications

The synthesis of pyrazolo[1,5-a]pyrimidines allows for significant structural modifications that can enhance their biological activity. Various synthetic routes have been developed to create derivatives with improved efficacy and selectivity.

Synthetic Approaches

Recent advancements include methods such as cyclocondensation reactions involving 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. These approaches enable the generation of diverse structural variants that can be screened for biological activity .

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Pyrazolo[1,5-a]pyrimidin-7-amines

Compound Name 3-Position Substituent 5-Position Substituent N-Substituent Primary Activity Reference
Target Compound 2-Methoxyphenyl Methyl Propyl Not explicitly reported* N/A
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-amine (33) 4-Fluorophenyl p-Tolyl Pyridin-2-ylmethyl Anti-mycobacterial (MIC = 0.12 µg/mL)
MPZP (N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine) 4-Methoxy-2-methylphenyl Methyl Bis(2-methoxyethyl) CRF1 receptor antagonism
3-(2-Methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine 2-Methoxyphenyl Methyl Pyridin-2-ylmethyl Unknown (structural analogue)
3-(4-Fluorophenyl)-5,6-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (3) 4-Fluorophenyl Methyl Pyridin-2-ylmethyl Anti-Wolbachia (synthetic intermediate)

Key Comparative Insights

Anti-Mycobacterial Activity

Compounds such as 33 and 34 (Table 1) exhibit potent anti-Mycobacterium tuberculosis (M.tb) activity (MIC values ≤ 0.12 µg/mL), attributed to their 3-(4-fluorophenyl) and 5-aryl/heteroaryl substituents, which optimize interactions with mycobacterial ATP synthase . The target compound’s 2-methoxyphenyl group at position 3 may reduce binding affinity compared to 4-fluorophenyl analogues, as electron-withdrawing groups (e.g., -F) enhance target engagement in this series. Additionally, the N-propyl group may confer improved metabolic stability over bulkier N-pyridinylmethyl substituents, though this requires empirical validation .

Physicochemical Properties

  • Metabolic Stability : Mouse/human liver microsomal stability data for anti-M.tb compounds (e.g., >60% remaining after 1 hour) suggest that smaller N-alkyl chains (e.g., propyl) may reduce oxidative metabolism compared to arylalkyl substituents .

Biological Activity

3-(2-methoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H20N4O\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Kinases : Pyrazolo[1,5-a]pyrimidines act as inhibitors of serine/threonine kinases such as AAK1 (Adaptor Associated Kinase 1), which plays a critical role in cell signaling and proliferation. Inhibition of AAK1 has been associated with reduced tumor growth in preclinical models .
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells. This was demonstrated in studies where treated cells exhibited increased levels of cyclin-dependent kinase inhibitors .

Enzymatic Inhibition

The compound shows promising enzymatic inhibitory activity:

  • Enzyme Targets : Research indicates that pyrazolo[1,5-a]pyrimidines can inhibit enzymes involved in inflammation and cancer progression. For instance, they have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

The biological activity of this compound is primarily mediated through:

  • Binding Affinity : The compound binds to specific active sites on target proteins due to its structural features. The methoxy and propyl groups enhance hydrophobic interactions, increasing binding affinity and specificity .
  • Signal Transduction Modulation : By inhibiting key kinases and enzymes, this compound modulates various signaling pathways that regulate cell growth and apoptosis .

Study 1: Antitumor Activity

A study explored the effects of pyrazolo[1,5-a]pyrimidine derivatives on human cancer cell lines. Results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast and lung cancer cells. The study reported IC50 values indicating potent activity at low concentrations .

Study 2: Inhibition of Inflammatory Processes

Another research focused on the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines. The results demonstrated that these compounds significantly reduced pro-inflammatory cytokine production in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

Summary Table of Biological Activities

Activity TypeMechanismReference
AnticancerKinase inhibition (AAK1)
Enzymatic inhibitionCOX enzyme inhibition
Anti-inflammatoryCytokine production reduction

Q & A

Advanced Research Question

  • Target engagement assays : Competitive binding studies (e.g., SPR, ITC) to quantify affinity for kinases or CRF1 receptors .
  • Enzyme kinetics : Michaelis-Menten analysis to determine inhibition modality (competitive/non-competitive) .
  • Gene expression profiling : RNA-seq or qPCR to identify downstream pathways affected in treated cells (e.g., apoptosis markers like caspase-3) .

How should researchers resolve contradictions in analytical data (e.g., NMR vs. HRMS)?

Advanced Research Question

  • Replicate synthesis : Ensure consistent reaction conditions to rule out batch variability .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity in complex spectra .
  • Elemental analysis : Cross-validate HRMS data to detect impurities undetected by NMR .

What pharmacokinetic parameters should be prioritized in preclinical studies?

Advanced Research Question

  • Metabolic stability : Liver microsome assays (human/mouse) to estimate half-life and CYP450 interactions .
  • Plasma protein binding : Equilibrium dialysis to assess free fraction available for target engagement .
  • Bioavailability : Parallel artificial membrane permeability assay (PAMPA) for passive diffusion and Caco-2 models for intestinal absorption .

Which strategies mitigate poor aqueous solubility during formulation?

Advanced Research Question

  • Co-solvent systems : Use cyclodextrins or PEG-400 to enhance solubility without altering bioactivity .
  • Nanoparticle encapsulation : PLGA or liposomal formulations to improve bioavailability .
  • Salt formation : Screen counterions (e.g., HCl, mesylate) to increase crystallinity and dissolution rates .

How does this compound compare to CRF1 antagonists like MPZP in anxiety pathway studies?

Advanced Research Question

  • Receptor binding assays : Compare Ki values for CRF1 using radiolabeled ligands (e.g., [³H]-CP-154,526) to assess selectivity over CRF2 .
  • In vivo models : Elevated plus maze or social interaction tests in rodents, using MPZP (10 mg/kg, s.c.) as a positive control .
  • PET imaging : Develop ¹⁸F-labeled analogs (e.g., [¹⁸F]27 in ) for CNS penetration studies .

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